A Technical Guide to the Chemical Properties of Bisphenol A-d8
A Technical Guide to the Chemical Properties of Bisphenol A-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A-d8 (BPA-d8) is the deuterium-labeled isotope of Bisphenol A (BPA), a compound of significant interest in environmental science, toxicology, and materials science.[1] This document provides a comprehensive overview of the core chemical and physical properties of BPA-d8. It details its molecular structure, physical characteristics, and solubility, with a focus on its primary application as an internal standard for the accurate quantification of BPA in complex matrices using mass spectrometry.[1] Methodologies for its use in analytical protocols and for its purification are described. This guide is intended to serve as a technical resource for researchers and scientists employing BPA-d8 in their experimental work.
Core Chemical and Physical Properties
Bisphenol A-d8 is structurally identical to Bisphenol A, with the exception that eight hydrogen atoms on the two phenyl rings have been replaced with deuterium (B1214612) atoms.[1] This isotopic substitution results in a higher molecular weight while preserving the fundamental chemical reactivity of the parent compound.[1] This characteristic is crucial for its use as an internal standard, where it co-elutes with the analyte (BPA) but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The key physical and chemical properties are summarized in Table 1.
Table 1: Summary of Core Chemical Properties of Bisphenol A-d8
| Property | Value |
| CAS Number | 92739-58-7[1][2][3][4] |
| Molecular Formula | C₁₅H₈D₈O₂[1][3][4] |
| Molecular Weight | 236.34 g/mol [1][2][3][4] |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol[1][2] |
| Synonyms | 2,2-Bis(4-hydroxyphenyl-d4)propane, 4,4'-(1-Methylethylidene)bisphenol-d8[1][3] |
| Appearance | White to pale beige solid[1] |
| Melting Point | 157-159 °C[1] |
| Boiling Point | 220 °C at 4 mmHg[1] |
| Purity | >95% (HPLC)[2], 99% (CP) |
| Isotopic Purity | 98 atom % D |
Solubility Characteristics
The solubility profile of BPA-d8 closely mirrors that of unlabeled Bisphenol A. Its structure, dominated by two aromatic rings, makes it moderately hydrophobic.[1] Consequently, it exhibits poor solubility in aqueous solutions but is soluble in various organic solvents. This property is a key consideration in the development of sample preparation and extraction protocols.
Table 2: Solubility Data for Bisphenol A-d8
| Solvent | Solubility | Notes |
| Water | < 0.1 g/100 mL at 21.5°C[1] | Considered poorly soluble or having limited aqueous solubility.[1] |
| Organic Solvents | Enhanced solubility[1] | Generally soluble in most common organic solvents.[5] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] | Suitable for preparing analytical stock solutions.[1] |
| Methanol | Slightly soluble[1] | Suitable for preparing analytical stock solutions.[1] |
Applications in Analytical Chemistry
The primary utility of BPA-d8 lies in its application as a stable isotope-labeled internal standard for quantitative analysis and as a tracer in metabolic studies.
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Internal Standard in Mass Spectrometry : In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), BPA-d8 is added to a sample in a known quantity before processing.[1] Because it behaves chemically like the analyte (BPA), it accounts for sample loss during extraction, purification, and ionization. By comparing the signal intensity of the analyte to the known concentration of the internal standard, analysts can achieve highly accurate and precise quantification of BPA.[1]
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Tracer Studies : BPA-d8 can be used as a tracer to investigate the metabolic fate and environmental degradation of Bisphenol A.[1] By tracking the appearance of the deuterated molecule and its metabolites in biological or environmental systems, researchers can elucidate pathways of absorption, distribution, metabolism, and excretion.[1]
Experimental Protocols
Protocol for BPA-d8 as an Internal Standard in LC-MS/MS
This protocol outlines a generalized workflow for the quantification of BPA in a liquid sample (e.g., urine, water) using BPA-d8 as an internal standard.
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Preparation of Standards : Prepare a stock solution of BPA-d8 in a suitable organic solvent (e.g., methanol). From this, create a working "spiking" solution at a concentration relevant to the expected analyte levels.
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Sample Spiking : Add a precise volume of the BPA-d8 spiking solution to each unknown sample, calibration standard, and quality control sample.
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Sample Extraction : Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate BPA and BPA-d8 from the sample matrix.
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Solvent Evaporation and Reconstitution : Evaporate the extraction solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.
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LC-MS/MS Analysis : Inject the reconstituted sample into an LC-MS/MS system. The chromatographic method should separate BPA and BPA-d8 from other matrix components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both BPA and BPA-d8 (Multiple Reaction Monitoring, MRM).
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Quantification : Construct a calibration curve by plotting the ratio of the BPA peak area to the BPA-d8 peak area against the concentration of the calibration standards. Determine the concentration of BPA in unknown samples using this curve.
Caption: Workflow for BPA quantification using BPA-d8 as an internal standard.
Purification by Organic Solvent Recrystallization
For applications requiring exceptionally high purity, BPA-d8 can be purified via recrystallization.
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Adduct Treatment : Treat the crude BPA-d8 phenol (B47542) adduct with methylene (B1212753) chloride at a temperature between 20 and 50 °C.[1]
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Dissolution of Impurities : Agitate the mixture for a period ranging from 15 minutes to 5 hours. The methylene chloride will dissolve impurities and release phenol from the adduct.[1]
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Crystal Isolation : The highly purified Bisphenol A-d8 remains as solid crystals.[1] These can be isolated from the solvent mixture by standard filtration techniques.
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Drying : The purified crystals should be dried under a vacuum to remove any residual solvent.
Logical Relationship for Tracer Applications
The utility of BPA-d8 in tracer studies is based on its near-identical chemical nature to BPA, differentiated only by mass. This allows it to follow the same biological and environmental pathways as the native compound.
